molecular formula C19H16N2O4 B171405 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid CAS No. 127273-06-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

Cat. No. B171405
CAS RN: 127273-06-7
M. Wt: 336.3 g/mol
InChI Key: FJSOTHAUCCEZLI-KRWDZBQOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, also known as S-FMCPA, is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid L-cysteine and is classified as a cyanoacrylic acid. S-FMCPA has been found to be a useful tool for the study of biochemical and physiological processes due to its ability to inhibit several enzymes and receptors.

Scientific Research Applications

Solid-Phase Synthesis of Peptides

A key application of this compound is in the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides. The method involves a diastereoselective amidomethylation, leading to large-scale preparation possibilities for peptide synthesis with high yield and diastereoselectivities exceeding 90% (Šebesta & Seebach, 2003).

Self-Assembled Structures

This compound has been studied for its role in forming self-assembled structures from Fmoc-modified aliphatic uncharged single amino acids. These structures exhibit unique morphologies like flower-like and fibrous assemblies, which have potential implications in the development of novel materials (Gour et al., 2021).

Synthesis of Oligomers and Cyclodepsipeptides

Research has demonstrated its use in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and complex cyclodepsipeptides, which are of interest for their broad range of biological activities and pharmaceutical applications (Gregar & Gervay-Hague, 2004); (Pelay-Gimeno et al., 2016).

Dispersion of Carbon Nanotubes

This compound has been employed as a surfactant for carbon nanotubes, demonstrating its versatility beyond peptide chemistry. Its enzymatically activated variants create homogeneous aqueous nanotube dispersions, highlighting its utility in nanotechnology applications (Cousins et al., 2009).

Linkers for Solid Phase Synthesis

Another significant application is in the development of new linkers for solid phase synthesis, providing higher acid stability compared to standard resins and enabling high yield and purity in the immobilization and cleavage of carboxylic acids and amines (Bleicher et al., 2000).

Bioimaging and Photophysics

The compound's derivatives have been explored for bioimaging, particularly in integrin-targeting fluorenyl probes that offer high selectivity and potential in studying cellular interactions (Morales et al., 2010).

Mechanism of Action

Target of Action

Fmoc-beta-cyano-L-alanine, also known as 3-Cyano-N-Fmoc-L-alanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is primarily used in the field of proteomics and solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group protects the amino group of the alanine, preventing it from reacting prematurely during the synthesis process . This protection is temporary and is removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed, allowing the amino group of the alanine to react and form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .

Result of Action

The primary result of the action of Fmoc-beta-cyano-L-alanine is the successful synthesis of peptides . By protecting the amino group of alanine, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .

Action Environment

The action of Fmoc-beta-cyano-L-alanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the removal of the Fmoc group requires a basic environment .

Biochemical Analysis

Biochemical Properties

The role of Fmoc-beta-cyano-L-alanine in biochemical reactions is primarily as a building block in the preparation of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the Fmoc group, which is typically removed with a base such as pyridine .

Molecular Mechanism

The molecular mechanism of Fmoc-beta-cyano-L-alanine primarily involves its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, which is an orthogonal de-protection strategy to the acid labile Boc group . This allows for the incorporation of the alanine derivative into the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature, with a long shelf-life . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

properties

IUPAC Name

(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOTHAUCCEZLI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561247
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127273-06-7
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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